molecular formula C16H32O2 B1197113 Octyl octanoate CAS No. 2306-88-9

Octyl octanoate

Cat. No.: B1197113
CAS No.: 2306-88-9
M. Wt: 256.42 g/mol
InChI Key: DJNTZVRUYMHBTD-UHFFFAOYSA-N
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Description

Octyl octanoate, also known as octyl caprylate, is an ester formed from octanol and octanoic acid. It is a fatty alcohol ester commonly used in the food and pharmaceutical industries due to its pleasant odor reminiscent of green tea and mildly sweet fruit. The compound is naturally found in various fruits such as apples, bananas, grapes, strawberries, and cranberries, as well as in ginger, goat milk, butterfat, and spearmint oil .

Mechanism of Action

Target of Action

Octyl octanoate, also known as octyl caprylate, is a fatty alcohol ester It’s known that esters like this compound can interact with various enzymes, particularly lipases .

Mode of Action

This compound’s mode of action is primarily through its interaction with lipases . Lipases are enzymes that catalyze the hydrolysis of fats (lipids), and they play a crucial role in the digestion, transport, and processing of dietary lipids. In the presence of lipases, this compound can undergo hydrolysis, breaking down into octanol and octanoic acid .

Biochemical Pathways

Lipases, which this compound interacts with, play a vital role in the breakdown and synthesis of fats in the body .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. As a lipophilic compound, it’s likely absorbed through the skin and mucous membranes. Once in the body, it may be distributed to tissues with high lipid content. Metabolism likely occurs via ester hydrolysis, yielding octanol and octanoic acid, which can then be further metabolized or excreted .

Result of Action

One study suggests that it may inhibit mouse embryo development, causing arrest at the two-cell to eight-cell stage . This suggests that this compound could potentially interfere with cellular division and growth processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of lipases can accelerate the hydrolysis of this compound . Additionally, factors such as temperature, pH, and the presence of other compounds can potentially affect its stability and activity .

Biochemical Analysis

Biochemical Properties

Octyl octanoate plays a significant role in biochemical reactions, particularly in the synthesis of esters. It interacts with enzymes such as lipases, which catalyze the esterification process. Lipases from different origins, including those from Rhizopus arrhizus, have been shown to effectively catalyze the synthesis of this compound . These interactions are crucial for the production of esters in both industrial and natural settings.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways and gene expression. For instance, this compound can modulate the activity of certain proteins involved in reproductive processes, leading to developmental changes in embryos . Additionally, it impacts cellular metabolism by interacting with enzymes involved in lipid metabolism, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as a substrate for lipases, facilitating the esterification process. This compound can also inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. The precise binding interactions and the resulting biochemical changes are essential for understanding the role of this compound in various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound are influenced by factors such as temperature and moisture levels. Over time, the compound may undergo autoxidation, affecting its stability and efficacy in biochemical reactions . Long-term studies have also indicated potential changes in cellular function due to prolonged exposure to this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been associated with developmental toxicity in embryos, causing arrest at specific stages of development . Understanding the dosage-dependent effects is crucial for its safe application in various settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as alcohol acyltransferases, which catalyze the formation of esters from acyl-CoAs and alcohols . These interactions influence the levels of metabolites and the overall metabolic flux within cells, highlighting the importance of this compound in metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments. The distribution of this compound is crucial for its function and efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl octanoate is typically synthesized through the esterification of octanoic acid with octanol. This reaction can be catalyzed by hydrochloric acid or copper-chromium oxide at temperatures above 320°C . these conditions can be harsh and may lead to product instability and safety concerns.

Industrial Production Methods: To address these issues, enzyme-based biocatalysts such as lipases are often used. Lipases from Rhizopus arrhizus, for example, have been shown to effectively catalyze the esterification process under milder conditions, resulting in higher yields and fewer side products . The optimized conditions for this enzymatic reaction include a temperature of 35°C, a moisture level of 3%, and a shaking speed of 150 RPM .

Chemical Reactions Analysis

Types of Reactions: Octyl octanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond to yield octanoic acid and octanol, while transesterification involves exchanging the alkoxy group of the ester with another alcohol.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Transesterification: Often catalyzed by enzymes such as lipases or chemical catalysts like sodium methoxide.

Major Products:

    Hydrolysis: Octanoic acid and octanol.

    Transesterification: New esters depending on the alcohol used in the reaction.

Scientific Research Applications

Octyl octanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Hexyl octanoate
  • Octyl laurate
  • Octyl caprate

Comparison: Octyl octanoate is unique due to its balanced chain length, which provides an optimal combination of volatility and stability. This makes it particularly suitable for use in flavors and fragrances. In contrast, hexyl octanoate has a shorter chain length, resulting in higher volatility, while octyl laurate and octyl caprate have longer chains, offering greater stability but reduced volatility .

Properties

IUPAC Name

octyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-3-5-7-9-11-13-15-18-16(17)14-12-10-8-6-4-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNTZVRUYMHBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062318
Record name Octanoic acid, octyl ester
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Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, colourless liquid with a faint, green tea odour
Record name Octyl octanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033166
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Octyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/25/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

306.00 to 307.00 °C. @ 760.00 mm Hg
Record name Octyl octanoate
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Solubility

soluble in alcohol; insoluble in water
Record name Octyl octanoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.8554
Record name Octyl octanoate
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CAS No.

2306-88-9
Record name Octyl caprylate
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Record name Octyl octanoate
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Record name Octyl octanoate
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Record name Octanoic acid, octyl ester
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Record name Octanoic acid, octyl ester
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Record name Octyl octanoate
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Record name Octyl octanoate
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Melting Point

-18.1 °C
Record name Octyl octanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033166
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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